Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate
Overview
Description
Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C5H5BrF4O2 and a molecular weight of 252.99 g/mol . It is primarily used in research settings and is known for its unique properties due to the presence of both bromine and fluorine atoms.
Scientific Research Applications
Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate typically involves the reaction of ethyl 2,3,3,3-tetrafluoropropanoate with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle halogenated compounds. The process involves stringent safety measures due to the reactive nature of bromine and fluorine.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form ethyl 2,3,3,3-tetrafluoropropanoate.
Oxidation: Although less common, oxidation reactions can occur under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products:
Nucleophilic Substitution: Various substituted ethyl 2,3,3,3-tetrafluoropropanoates.
Reduction: Ethyl 2,3,3,3-tetrafluoropropanoate.
Oxidation: Oxidized derivatives of the original compound.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate involves its interaction with nucleophiles and electrophiles due to the presence of bromine and fluorine atoms. These interactions can lead to the formation of various derivatives, which are studied for their potential biological and chemical activities. The molecular targets and pathways involved are specific to the type of reaction and the intended application .
Comparison with Similar Compounds
Ethyl 2,3,3,3-tetrafluoropropanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-3,3,3-trifluoropropene: Another brominated fluorinated compound used in organic synthesis.
Uniqueness: Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRGKZCBWHOBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371879 | |
Record name | ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10186-73-9 | |
Record name | ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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